

Application Note: Ultrasensitive Detection of Bis(2-chloroethylthiomethyl)ether in Environmental Matrices

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Compound of Interest

Compound Name: *Bis(2-chloroethylthiomethyl)ether*

CAS No.: 63918-90-1

Cat. No.: B12655743

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Introduction

Bis(2-chloroethylthiomethyl)ether (BCETME) is a sulfur-containing organic compound of significant concern due to its structural similarity to sulfur mustards, which are potent chemical warfare agents.[1] The potential for environmental contamination, either through accidental release or deliberate use, necessitates the availability of robust and sensitive analytical methods for its detection in various environmental matrices. This application note provides a comprehensive guide for the determination of BCETME in soil, water, and air samples, leveraging advanced chromatographic and mass spectrometric techniques. The protocols detailed herein are designed for researchers, environmental scientists, and professionals in drug development and safety assessment who require reliable and validated methods for trace-level analysis of this hazardous compound.

BCETME is a thioether and is expected to exhibit chemical properties similar to other mustard agents.[1] Its detection is challenging due to its anticipated low concentration in environmental samples and the complexity of the matrices in which it may be found. The methods presented

in this note are developed to address these challenges by combining efficient sample preparation with the high selectivity and sensitivity of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of Bis(2-chloroethylthiomethyl)ether

A thorough understanding of the physicochemical properties of BCETME is fundamental to developing effective analytical methods. These properties guide the selection of appropriate extraction solvents, chromatographic conditions, and sample handling procedures.

Property	Value	Source
Molecular Formula	C6H12Cl2OS2	
Molecular Weight	235.19 g/mol	
Physical State	Expected to be a liquid at room temperature	Inferred from structural analogs
Water Solubility	Expected to be low to moderate	Inferred from structural analogs like bis(2-chloroethyl) ether[2][3]
Log Kow (Octanol-Water Partition Coefficient)	Expected to be in the range of 2-3	Inferred from structural analogs and chemical structure
Vapor Pressure	Expected to be low, but potentially significant for air sampling	Inferred from structural analogs like bis(2-chloroethyl) ether[2]

Methodology Overview

The analytical workflow for the determination of BCETME in environmental samples consists of three main stages: sample collection and preparation, chromatographic separation and mass spectrometric detection, and data analysis with stringent quality control.



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Caption: General analytical workflow for the detection of BCETME in environmental samples.

Part 1: Sample Preparation Protocols

The choice of sample preparation technique is critical and depends on the environmental matrix. The goal is to efficiently extract BCETME while minimizing interferences.

Protocol 1.1: Extraction of BCETME from Soil Samples

This protocol is based on solid-liquid extraction, a widely used technique for semi-volatile organic compounds in solid matrices.

Materials:

- Homogenized soil sample
- Dichloromethane (DCM), analytical grade
- Anhydrous sodium sulfate
- Centrifuge tubes (50 mL, glass)
- Ultrasonic bath
- Centrifuge
- Rotary evaporator or nitrogen evaporator

Procedure:

- Weigh 10 g of the homogenized soil sample into a 50 mL glass centrifuge tube.
- Spike the sample with a surrogate standard to monitor extraction efficiency.
- Add 20 mL of DCM to the tube.
- Vortex the sample for 1 minute to ensure thorough mixing.
- Place the tube in an ultrasonic bath for 15 minutes.
- Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.
- Carefully decant the DCM extract into a clean collection tube.
- Repeat the extraction (steps 3-7) with a fresh 20 mL aliquot of DCM.
- Combine the two extracts.
- Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
- Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
- Add an internal standard prior to GC-MS or LC-MS/MS analysis.

Protocol 1.2: Extraction of BCETME from Water Samples

Liquid-liquid extraction (LLE) is a robust method for extracting semi-volatile organic compounds from aqueous matrices.

Materials:

- Water sample (1 L)
- Dichloromethane (DCM), analytical grade
- Separatory funnel (2 L)

- Anhydrous sodium sulfate
- Rotary evaporator or nitrogen evaporator

Procedure:

- Measure 1 L of the water sample into a 2 L separatory funnel.
- Spike the sample with a surrogate standard.
- Add 60 mL of DCM to the separatory funnel.
- Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
- Allow the layers to separate for 10 minutes.
- Drain the lower organic layer into a collection flask.
- Repeat the extraction (steps 3-6) two more times with fresh 60 mL aliquots of DCM.
- Combine the three extracts.
- Dry the combined extract by passing it through anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL.
- Add an internal standard before analysis.

Protocol 1.3: Sampling and Extraction of BCETME from Air Samples

This protocol utilizes sorbent tube sampling followed by thermal desorption, a common technique for volatile and semi-volatile organic compounds in air.

Materials:

- Sorbent tubes packed with a suitable sorbent (e.g., Tenax® TA)
- Personal or area air sampling pump

- Thermal desorber coupled to a GC-MS system

Procedure:

- Calibrate the air sampling pump to a known flow rate (e.g., 100-200 mL/min).
- Connect a sorbent tube to the sampling pump.
- Collect an air sample by drawing a known volume of air through the sorbent tube (e.g., 10-100 L).
- After sampling, cap the sorbent tube and store it at 4°C until analysis.
- Analyze the sorbent tube by thermal desorption-GC-MS. The thermal desorber will heat the tube to release the trapped analytes directly into the GC-MS.

Part 2: Chromatographic and Mass Spectrometric Analysis

Protocol 2.1: GC-MS Analysis

GC-MS is well-suited for the analysis of semi-volatile compounds like BCETME.

Instrumentation:

- Gas chromatograph with a split/splitless injector
- Mass spectrometer (single quadrupole or ion trap)
- GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

GC Conditions:

- Injector Temperature: 250°C
- Injection Mode: Splitless (1 µL injection volume)
- Oven Temperature Program:

- Initial temperature: 50°C, hold for 2 minutes
- Ramp: 10°C/min to 280°C
- Hold: 5 minutes at 280°C
- Carrier Gas: Helium at a constant flow of 1.2 mL/min

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Scan Mode: Full scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.

Predicted Quantifier and Qualifier Ions for BCETME:

- Quantifier Ion: To be determined from the mass spectrum of a standard.
- Qualifier Ions: To be determined from the mass spectrum of a standard.

Protocol 2.2: LC-MS/MS Analysis

LC-MS/MS provides an alternative and often more sensitive method, particularly for less volatile or thermally labile compounds.

Instrumentation:

- High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)
- Tandem mass spectrometer (triple quadrupole or Q-TOF)
- LC column: C18, 100 mm x 2.1 mm, 2.6 µm particle size

LC Conditions:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient:
 - Start at 30% B
 - Linear gradient to 95% B over 10 minutes
 - Hold at 95% B for 2 minutes
 - Return to 30% B and equilibrate for 3 minutes
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Ion Source Parameters: Optimized for the specific instrument
- Multiple Reaction Monitoring (MRM) Transitions:
 - Precursor Ion (m/z): [M+H]⁺, [M+Na]⁺, or other adducts
 - Product Ions: To be determined by infusion of a standard and collision-induced dissociation (CID) experiments.

Parameter	GC-MS	LC-MS/MS
Target Analytes	Volatile and semi-volatile compounds	Wide range of polarities, less volatile compounds
Sample Volatility	Required	Not required
Derivatization	Sometimes required for polar analytes	Generally not required
Sensitivity	Good to excellent	Excellent
Selectivity	Good (SIM mode)	Excellent (MRM mode)
Matrix Effects	Can be significant	Can be significant (ion suppression/enhancement)

Part 3: Data Analysis and Quality Control

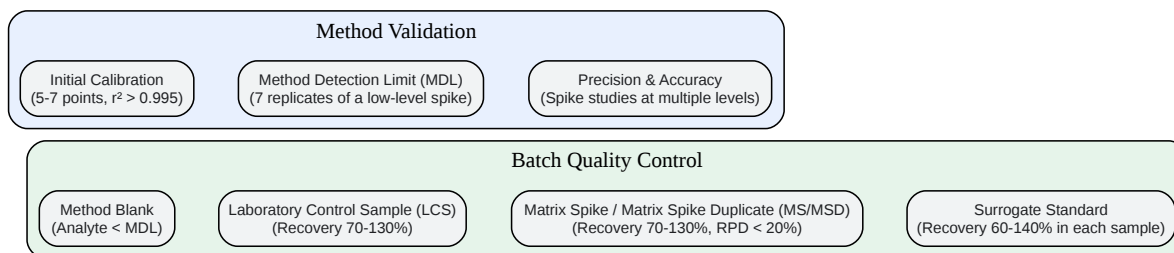
Rigorous data analysis and quality control are essential for ensuring the reliability of the analytical results.

Data Analysis

- **Identification:** The identification of BCETME is confirmed by comparing the retention time and the mass spectrum (or MRM transitions) of the analyte in the sample with those of a certified reference standard.
- **Quantification:** Quantification is performed using an internal standard method with a multi-point calibration curve. The concentration of BCETME in the sample is calculated from the linear regression of the calibration curve.

Quality Control

A comprehensive quality control program should be implemented to monitor the performance of the entire analytical method.



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Caption: Quality control workflow for the analysis of BCETME.

QC Acceptance Criteria:

QC Parameter	Frequency	Acceptance Criteria
Method Blank	One per analytical batch	Below the Method Detection Limit (MDL)
Laboratory Control Sample (LCS)	One per analytical batch	70-130% recovery
Matrix Spike (MS)	One per 20 samples per matrix	70-130% recovery
Matrix Spike Duplicate (MSD)	One per 20 samples per matrix	Relative Percent Difference (RPD) < 20%
Surrogate Standard	In every sample, blank, and standard	60-140% recovery
Calibration Verification	Every 12 hours	$\pm 15\%$ of the true value

Conclusion

The protocols detailed in this application note provide a robust framework for the sensitive and reliable detection of **bis(2-chloroethylthiomethyl)ether** in environmental samples. The

combination of optimized sample preparation techniques with advanced GC-MS and LC-MS/MS analysis ensures high-quality data suitable for environmental monitoring and risk assessment. Adherence to the described quality control procedures is paramount to guarantee the accuracy and defensibility of the analytical results. Further method validation should be performed in the user's laboratory to establish performance characteristics for specific sample matrices.

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Sources

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